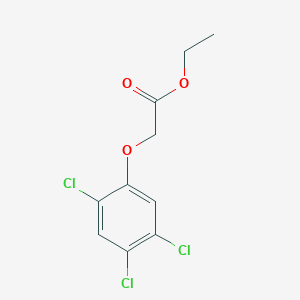

Ethyl 2,4,5-trichlorophenoxyacetate

説明

特性

CAS番号 |

1928-39-8 |

|---|---|

分子式 |

C10H9Cl3O3 |

分子量 |

283.5 g/mol |

IUPAC名 |

ethyl 2-(2,4,5-trichlorophenoxy)acetate |

InChI |

InChI=1S/C10H9Cl3O3/c1-2-15-10(14)5-16-9-4-7(12)6(11)3-8(9)13/h3-4H,2,5H2,1H3 |

InChIキー |

LVNNFHCEDQSWSC-UHFFFAOYSA-N |

SMILES |

CCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |

正規SMILES |

CCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |

melting_point |

64.0 °C |

他のCAS番号 |

1928-39-8 |

溶解性 |

1.41e-05 M |

製品の起源 |

United States |

Difference between 2,4,5-T ethyl ester and 2-ethylhexyl ester

An In-depth Technical Guide to the Comparative Analysis of 2,4,5-T Esters: Ethyl vs. 2-Ethylhexyl

Introduction: The Context of Phenoxy Herbicide Formulations

(2,4,5-Trichlorophenoxy)acetic acid, or 2,4,5-T, is a synthetic auxin herbicide historically used for the control of broadleaf and woody vegetation. Its notoriety stems from its use as a primary component, along with 2,4-D, in the defoliant mixture known as Agent Orange.[1][2][3] The herbicidal activity of 2,4,5-T resides in the parent acid molecule, which mimics natural plant growth hormones, leading to uncontrolled, lethal growth in susceptible plants.[2]

However, the parent acid has low solubility in oil and water, making it difficult to formulate and apply effectively. To overcome this, 2,4,5-T was commonly converted into salt or ester forms. Esters, formed by reacting the 2,4,5-T carboxylic acid with an alcohol, are particularly effective because their increased lipophilicity allows for enhanced penetration of the waxy cuticle on plant leaves.[2][4]

This guide provides a detailed comparative analysis of two such derivatives: the 2,4,5-T ethyl ester and the 2,4,5-T 2-ethylhexyl ester. The choice of alcohol used in the esterification process fundamentally alters the physicochemical properties of the resulting molecule, directly impacting its application, environmental behavior, and formulation strategy. Understanding these differences is critical for researchers in environmental science, toxicology, and agricultural chemistry.

It is imperative to note that the manufacture and use of 2,4,5-T have been banned in many countries, including the United States (since 1985), due to the inevitable contamination of the final product with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic and carcinogenic compound formed as a byproduct during the synthesis of the 2,4,5-trichlorophenol precursor.[2][5][6][7]

Part 1: Core Molecular Structure and Synthesis

The fundamental difference between the two esters lies in the structure of the alkyl group attached to the carboxyl oxygen of the parent acid. This is a direct result of the alcohol used in the synthesis.

The Esterification Reaction

The synthesis of phenoxyacetic acid esters is achieved through a standard esterification reaction. The carboxylic acid (2,4,5-T) is reacted with an alcohol (ethanol or 2-ethylhexanol) in the presence of an acid catalyst. This process removes a molecule of water and forms the corresponding ester.[8]

Caption: Generalized workflow of the esterification synthesis.

Structural Comparison

The addition of a simple ethyl group versus a larger, branched 2-ethylhexyl group results in significant differences in molecular size, branching, and overall shape.

Caption: Simplified chemical structures highlighting the ester functional groups.

Part 2: Comparative Physicochemical Properties

The seemingly minor structural variation between an ethyl and a 2-ethylhexyl group has profound consequences for the physical and chemical properties of the herbicide formulation. These properties dictate how the chemical behaves during and after application.

| Property | 2,4,5-T Ethyl Ester | 2,4,5-T 2-Ethylhexyl Ester | Causality and Significance |

| Molecular Formula | C₁₀H₉Cl₃O₃ | C₁₆H₂₁Cl₃O₃[9][10][11] | The 2-ethylhexyl ester contains an additional 6 carbon and 12 hydrogen atoms. |

| Molecular Weight | ~283.55 g/mol | 367.70 g/mol [9][10][11][12] | The larger mass directly influences properties like boiling point and vapor pressure. |

| Boiling Point | Lower (Not widely reported) | ~410 °C (~770 °F)[13] | Increased molecular weight and size lead to stronger intermolecular van der Waals forces, requiring significantly more energy to transition to a gaseous state. |

| Vapor Pressure | Higher (High Volatility) | Lower (Low Volatility) | The lower boiling point of the ethyl ester corresponds to a higher vapor pressure, making it a "high volatile" ester. The 2-ethylhexyl ester's high boiling point makes it a "low volatile" ester. This is the most critical difference in application science. |

| Solubility | Insoluble in water, soluble in oils.[5][6] | Insoluble in water, highly soluble in oils.[5][6] | The much larger, nonpolar alkyl chain of the 2-ethylhexyl ester significantly increases its lipophilicity (oil solubility) compared to the ethyl ester, making it even less soluble in water. |

| Octanol/Water Partition Coeff. (Log P) | Moderately High | Very High (XLogP3 ≈ 6.8)[9] | Log P is a measure of lipophilicity. The higher value for the 2-ethylhexyl ester confirms its greater affinity for fatty/oily phases over aqueous phases, impacting environmental partitioning and biological uptake. |

Part 3: Implications for Herbicidal Application and Field Performance

The choice between a high-volatility ethyl ester and a low-volatility 2-ethylhexyl ester is driven entirely by the need to control the herbicide's behavior after it has been sprayed.

The Critical Role of Volatility

Volatility refers to the tendency of a substance to vaporize. In the context of herbicides, high volatility is a significant liability.

-

High-Volatile Esters (e.g., Ethyl Ester): After application, these esters can readily turn into a vapor, especially in warm conditions.[7] This vapor can then drift on the wind, traveling significant distances from the target area. This phenomenon, known as vapor drift , can cause severe damage to non-target, sensitive crops like cotton, grapes, and tomatoes.[5]

-

Low-Volatile Esters (e.g., 2-Ethylhexyl Ester): The development of long-chain esters like 2-ethylhexyl was a direct response to the problem of vapor drift.[2] Their low vapor pressure ensures that they remain on the target foliage as a liquid, minimizing the risk of vaporization and subsequent off-target movement. This provides greater application safety and predictability.

Formulation and Plant Uptake

Both esters are formulated as oil-based emulsifiable concentrates (ECs). When mixed with water in a spray tank, they form a stable emulsion of oil droplets in water.

-

Application: The emulsion is sprayed onto the target weeds.

-

Deposition: Water evaporates, leaving an oily film of the ester on the leaf surface.

-

Penetration: The lipophilic nature of the ester allows it to readily penetrate the waxy outer cuticle of the plant leaf, a barrier that is less permeable to water-soluble forms of the herbicide.[2][4]

-

Activation: Once inside the plant tissues, cellular enzymes hydrolyze the ester bond, releasing the active 2,4,5-T acid anion.

-

Translocation: The active acid is then translocated within the plant to its points of growth, where it exerts its herbicidal effect.[4]

While both follow this pathway, the higher lipophilicity of the 2-ethylhexyl ester may offer slightly more efficient penetration of very waxy leaf surfaces.

Part 4: Environmental Fate and Toxicology

Although their application properties differ, the environmental behavior and toxicological profiles of the two esters are governed by the same underlying processes: hydrolysis to the parent acid and the presence of TCDD contamination.

Environmental Pathways

Caption: Comparative environmental fate of high- and low-volatile esters.

-

Hydrolysis: The primary transformation for both esters in soil and water is hydrolysis back to the parent 2,4,5-T acid.[5] This process typically occurs within a few days.[5][6] From this point on, their environmental fate is identical.

-

Persistence: The resulting 2,4,5-T acid is moderately persistent in soil, with a reported half-life of 21-24 days.[5] It is subject to microbial degradation.

-

Mobility: The parent acid is moderately mobile in soils and can potentially leach into groundwater, though it is more likely to be adsorbed by clay or degraded before significant leaching occurs.[5]

Toxicological Profile

The toxicology is a two-fold issue: the toxicity of the herbicide itself and that of its TCDD contaminant.

-

Ester Toxicity: Ester formulations of phenoxy herbicides are generally more acutely toxic to fish and aquatic invertebrates than the acid or salt forms.[7][14] This is due to their lipophilicity, which allows for rapid absorption across the gills. The 2-ethylhexyl ester is classified as very toxic to aquatic life with long-lasting effects.[9]

-

Parent Acid Toxicity: The 2,4,5-T acid itself is considered moderately toxic. Ingestion can lead to a range of symptoms including diarrhea, nausea, and headache.[5]

-

TCDD Contamination: The dominant toxicological concern for any 2,4,5-T product is the presence of TCDD. TCDD is a potent carcinogen, teratogen (causes birth defects), and endocrine disruptor.[5][6] Most of the severe health effects, including cancers and birth defects, associated with Agent Orange exposure are attributed to the TCDD contaminant, not the herbicide active ingredients themselves.[2][3]

Part 5: Standard Analytical Methodology: GC-MS

The quantitative analysis of 2,4,5-T esters in environmental samples (e.g., soil, water) is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), which provides excellent sensitivity and specificity.

Experimental Protocol

Objective: To extract and quantify 2,4,5-T ethyl ester and 2-ethylhexyl ester from a water sample.

-

Sample Collection: Collect 1 L of water in an amber glass bottle. Store at 4°C.

-

Internal Standard Spiking: Spike the sample with a known concentration of an isotopically labeled analog (e.g., 2,4,5-T-2-ethylhexyl ester-d17) to correct for extraction inefficiencies.

-

Liquid-Liquid Extraction (LLE):

-

Adjust the sample pH to ~7.0.

-

Transfer the sample to a 2 L separatory funnel.

-

Add 60 mL of dichloromethane (DCM).

-

Shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate and drain the lower organic (DCM) layer into a collection flask.

-

Repeat the extraction two more times with fresh 60 mL aliquots of DCM.

-

-

Drying and Concentration:

-

Pass the combined DCM extracts through a column of anhydrous sodium sulfate to remove residual water.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Instrument: Gas Chromatograph with a Mass Selective Detector.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: 1 µL splitless injection at 250°C.

-

Oven Program: Initial temp 60°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min.

-

MS Detection: Operate in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of each target analyte and the internal standard for maximum sensitivity.

-

-

Quantification: Create a calibration curve using standards of known concentrations. Quantify the sample analytes by comparing their peak area ratios relative to the internal standard against the calibration curve.

Analytical Workflow Diagram

Caption: Workflow for the GC-MS analysis of 2,4,5-T esters.

Conclusion

The distinction between 2,4,5-T ethyl ester and 2,4,5-T 2-ethylhexyl ester is a clear illustration of how targeted chemical synthesis can optimize pesticide performance and safety. The core difference is the length and structure of the alcohol-derived side chain, which directly dictates the compound's physical properties.

-

2,4,5-T Ethyl Ester is a short-chain, high-volatility ester. Its tendency to vaporize after application makes it prone to off-target drift, posing a significant risk to nearby sensitive environments and crops.

-

2,4,5-T 2-Ethylhexyl Ester is a long-chain, low-volatility ester. It was specifically designed to mitigate the risks of vapor drift, representing a more advanced and safer formulation technology.

While their field behavior and initial environmental distribution differ significantly due to volatility, both esters ultimately act as pro-herbicides. They hydrolyze in the environment and within the target plant to release the same active compound, 2,4,5-T acid. Consequently, their biological mode of action, persistence profile post-hydrolysis, and the overriding toxicological risks associated with TCDD contamination are fundamentally the same.

References

-

Wikipedia. (n.d.). Agent Orange. Retrieved from [Link]

-

Collaborative for Health & Environment. (2011). 2,4,5-T. Retrieved from [Link]

-

Rotterdam Convention. (n.d.). 2,4,5-T and its salts and esters. Retrieved from [Link]

-

CORESTA. (2019). Dicamba, 2,4-D, 2,4,5-T. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,5-T-2-ethylhexyl. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,5-T Butoxyethyl ester. Retrieved from [Link]

-

NIST. (n.d.). 2,4,5-Trichlorophenoxyacetic acid, 2-ethylhexyl ester. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2,4-D ethylhexyl ester Analysis of Risks to Endangered and Threatened Salmon and Steelhead. Retrieved from [Link]

-

University of Bristol. (n.d.). 2,4,5-T (Agent Orange). Retrieved from [Link]

-

Juniper Publishers. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Retrieved from [Link]

-

INCHEM. (1989). Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989). Retrieved from [Link]

Sources

- 1. Agent Orange - Wikipedia [en.wikipedia.org]

- 2. coresta.org [coresta.org]

- 3. 2,4,5-T [ch.ic.ac.uk]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 5. healthandenvironment.org [healthandenvironment.org]

- 6. pic.int [pic.int]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. 2,4,5-T Butoxyethyl ester | C14H17Cl3O4 | CID 17349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4,5-T-2-ethylhexyl | C16H21Cl3O3 | CID 15998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,4,5-Trichlorophenoxyacetic acid, 2-ethylhexyl ester [webbook.nist.gov]

- 11. 2,4,5-T-2-ethylhexyl ester | CAS 1928-47-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. usbio.net [usbio.net]

- 13. 2,4,5-TRICHLOROPHENOXYACETIC ACID ESTERS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]

Toxicity profile of 2,4,5-trichlorophenoxyacetic acid ethyl ester

An In-Depth Technical Guide on the Toxicity Profile of 2,4,5-Trichlorophenoxyacetic Acid Ethyl Ester

Introduction

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) and its derivatives, including the ethyl ester, are synthetic auxins that were historically used as broadleaf herbicides.[1][2] Their use has been largely discontinued in many countries due to significant health and environmental concerns, primarily arising from contamination with the highly toxic compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[2][3][4] This guide provides a comprehensive technical overview of the toxicity profile of 2,4,5-trichlorophenoxyacetic acid ethyl ester, with a focus on its physicochemical properties, toxicokinetics, toxicodynamics, and the spectrum of its toxicological effects. For the purpose of this guide, it is crucial to distinguish between the toxicity of the 2,4,5-T molecule itself, its ester form, and the unavoidable TCDD contaminant that accompanies its synthesis.[3][4][5]

Physicochemical Properties

The properties of 2,4,5-T ethyl ester are closely related to the parent acid, 2,4,5-T. While specific data for the ethyl ester is limited, general characteristics of 2,4,5-T esters can be inferred.

| Property | Value (for 2,4,5-T) | Reference |

| Molecular Formula | C8H5Cl3O3 | [3] |

| Melting Point | 153-156 °C | [3][4] |

| Water Solubility | Sparingly soluble (150 mg/l) | [3][4] |

| Vapor Pressure | 700 nPa at 25°C | [3][4] |

Esters of 2,4,5-T, such as the ethyl ester, are generally insoluble in water but soluble in oils.[3][4] This lipophilicity can influence their environmental fate and biological uptake.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of 2,4,5-T ethyl ester are characterized by its rapid hydrolysis to the parent acid, 2,4,5-T, which is then the primary systemically available toxicant.

Absorption: 2,4,5-T and its esters can be absorbed into the body through inhalation of aerosols and by ingestion.[4][6] Dermal absorption is also a potential route of exposure, although the rate of absorption through the skin for the esters may be lower than for the acid form.[7]

Distribution: Following absorption and hydrolysis, 2,4,5-T is distributed throughout the body. Studies in pregnant mice have shown distribution to maternal blood, placentas, yolk sacs, and embryos.[8]

Metabolism: The primary metabolic pathway for 2,4,5-T esters is hydrolysis to the parent acid, 2,4,5-T.[4][6] 2,4,5-T itself is largely resistant to further metabolism and is primarily excreted unchanged.[4][6][8] Some minor polar metabolites have been detected in urine.[8] The liver's microsomal enzymes may play a role in the detoxification of 2,4,5-T.[9]

Excretion: 2,4,5-T is predominantly eliminated from the body in the urine.[4][6][8] The elimination half-life in humans is approximately 19 hours.[4][6] A smaller proportion is excreted in the feces.[8]

Toxicodynamics: Mechanism of Action

As a synthetic auxin, the primary mechanism of action of 2,4,5-T is to mimic the effects of the plant growth hormone indole-3-acetic acid (IAA).[3] At herbicidal concentrations, this leads to uncontrolled and unsustainable growth in broadleaf plants, ultimately causing their death. The molecular mechanisms of toxicity in animals are less well-defined but are thought to involve oxidative stress and disruption of cellular processes.

Detailed Toxicity Profile

The toxicity of commercial preparations of 2,4,5-T ethyl ester is inextricably linked to the concentration of the TCDD contaminant.[3][4]

Acute Toxicity

Acute exposure to 2,4,5-T can cause a range of symptoms. In humans, inhalation can lead to coughing and sore throat, while eye contact results in redness and pain.[4][6] Ingestion may cause diarrhea, drowsiness, headache, nausea, and vomiting.[4][6] High-dose exposures have been associated with weakness, dizziness, abdominal pain, myotonia, hypotension, and renal and hepatic injury.[1]

| Species | Route | LD50 (mg/kg) for 2,4-D (related compound) | Reference |

| Rat | Oral | 639 - 1646 | [10] |

| Mouse | Oral | 138 | [10] |

| Rabbit | Dermal | 1829 - >2000 | [10] |

Sub-chronic and Chronic Toxicity

Chronic exposure to 2,4,5-T has been linked to a variety of adverse health effects. Studies in rats have shown that a 90-day diet containing 2,4,5-T (with less than 1 mg/kg TCDD) at a concentration of 100 mg/kg body weight daily led to toxic symptoms such as body weight depression and decreased food intake.[3] In dogs, daily doses of 20 mg/kg body weight resulted in death within 11 to 75 days.[3]

Carcinogenicity

The carcinogenicity of 2,4,5-T is a subject of considerable debate and is heavily influenced by the presence of TCDD. TCDD is a potent animal carcinogen.[3] Studies on 2,4,5-T with varying levels of TCDD contamination have yielded mixed results. Some studies suggest an increased incidence of tumors, particularly soft-tissue sarcomas, with exposure to 2,4,5-T.[3] However, 2,4,5-T alone, without TCDD contamination, has not been found to be carcinogenic in some studies.[3] The International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides as a group to be "possibly carcinogenic to humans" (Group 2B).[1][11]

Genotoxicity

The genotoxicity of 2,4,5-T is also not definitively established. Results of mutagenicity tests on TCDD are inconclusive.[3] 2,4,5-T did not induce micronuclei or dominant lethal mutations in mice or rats in vivo.[11] However, it did inhibit intercellular communication in Chinese hamster V79 cells in vitro and showed weak evidence for inducing sex-linked recessive lethal mutations in Drosophila.[11] It has been shown to be mutagenic to yeast but not to bacteria.[11]

Reproductive and Developmental Toxicity

2,4,5-T has been shown to be highly fetotoxic and teratogenic in all animal species tested.[3] The presence of TCDD significantly enhances these effects.[3] Observed effects in test animals include reduced fetal size, skeletal deformities, kidney damage, and death.[3] Developmental toxicity, such as reduced fetal weight and an increased incidence of cleft palate, has been observed in mice at doses below those causing maternal toxicity.[12]

Human Exposure and Epidemiology

Human exposure to 2,4,5-T and its esters has occurred primarily through occupational settings, such as during its manufacture and application as a herbicide.[13][14] Epidemiological studies have suggested a possible association between exposure to chlorophenoxy herbicides and an increased risk of soft-tissue sarcoma and lung cancer in some worker cohorts.[11] Clinical studies of workers exposed to the manufacturing process of 2,4,5-T have shown persistent chloracne in a significant percentage of individuals.[14]

Regulatory Status

Due to the health and environmental risks, particularly those associated with TCDD contamination, the use of 2,4,5-T and its esters has been banned or severely restricted in many countries.[3][4] Its international trade is restricted under the Rotterdam Convention.[4]

Conclusion

The toxicity profile of 2,4,5-trichlorophenoxyacetic acid ethyl ester is largely dictated by its rapid in vivo hydrolysis to 2,4,5-T and, most critically, by the level of TCDD contamination present in the commercial product. While 2,4,5-T itself exhibits moderate acute toxicity, the major concerns are its potential for chronic health effects, including carcinogenicity and reproductive and developmental toxicity, which are significantly exacerbated by the presence of TCDD. The historical use of 2,4,5-T esters has left a legacy of environmental contamination and human health concerns that continue to be studied.

References

- Rotterdam Convention. 2,4,5-T and its salts and esters.

- Collaborative for Health & Environment. 2,4,5-T.

- IARC. CHLOROPHENOXY HERBICIDES (Group 2B). Overall Evaluations of Carcinogenicity.

- Toxipedia. 2,4,5-TRICHLOROPHENOXYACETIC ACID.

- PubChem. 2,4,5-T Butoxyethyl ester.

- PubMed. Pharmacokinetics of 2,4,5-T PGBE ester applied dermally to rats.

- PubMed. Metabolism and distribution of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) in pregnant mice.

- EPA. 2,4,5-Trichlorophenol.

- ResearchGate. Toxicities caused by 2,4 D (Ethyl Ester) Ingestion.

- PubMed. Carcinogenicity and genotoxicity of the herbicide 2,4,5-trichlorophenoxyethanol (TCPE) contaminated with dioxin.

- EPA. EPA Fact Sheet: Regulatory Status of 2-4-5T.

- PubMed. Human health effects of 2,4,5-T and its toxic contaminants.

- Forest Research. Forestry Commission Bulletin: The safety of the herbicides 2, 4-D and 2, 4, 5-T.

- PubMed. Developmental toxicity of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). I. Multireplicated dose-response studies in four inbred strains and one outbred stock of mice.

- Wikipedia. 2,4,5-Trichlorophenoxyacetic acid.

- AERU. 2,4,5-trichlorophenoxyacetic acid.

- Rupa Health. 2,4,5-Trichlorophenoxyacetic acid.

- PubChem. 2,4,5-T-2-ethylhexyl.

- SpringerLink. Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition.

- NIST. 2,4,5-Trichlorophenoxyacetic acid, 2-ethylhexyl ester.

- Eawag-BBD. 2,4,5-Trichlorophenoxyacetic Acid Pathway Map.

- ChemicalBook. 2,4,5-Trichlorophenoxyacetic acid synthesis.

- Santa Cruz Biotechnology. 2,4,5-T-2-ethylhexyl ester.

- Polish Journal of Environmental Studies. Toxicity of 2,4-Dichlorophenoxyacetic Acid – Molecular Mechanisms.

- ATSDR. 2,4-Dichlorophenoxyacetic Acid.

- PMC. 2,4-D Ethyl Ester Poisoning: A Case Report.

- Juniper Publishers. A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms.

- ResearchGate. A new synthesis of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T).

- ResearchGate. Genotoxicity of the herbicide 2, 4-dichlorophenoxyacetic acid (2, 4-D): Higher plants as monitoring systems.

- EPA. 2,4-D ethylhexyl ester Analysis of Risks to Endangered and Threatened Salmon and Steelhead.

Sources

- 1. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. 2,4,5-Trichlorophenoxyacetic acid | Rupa Health [rupahealth.com]

- 3. pic.int [pic.int]

- 4. healthandenvironment.org [healthandenvironment.org]

- 5. cdn.forestresearch.gov.uk [cdn.forestresearch.gov.uk]

- 6. idc-online.com [idc-online.com]

- 7. Pharmacokinetics of 2,4,5-T PGBE ester applied dermally to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism and distribution of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) in pregnant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carcinogenicity and genotoxicity of the herbicide 2,4,5-trichlorophenoxyethanol (TCPE) contaminated with dioxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. CHLOROPHENOXY HERBICIDES (Group 2B) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Developmental toxicity of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). I. Multireplicated dose-response studies in four inbred strains and one outbred stock of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. epa.gov [epa.gov]

- 14. Human health effects of 2,4,5-T and its toxic contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]

Historical use of 2,4,5-T esters in herbicide formulations

The following technical guide is structured as an internal whitepaper for research and development professionals. It synthesizes historical chemical engineering data, toxicology, and regulatory forensics.[1][2]

Executive Summary

The phenoxy herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) represents a critical case study in the intersection of industrial organic synthesis and environmental toxicology.[2] While the acid moiety provided potent auxinic herbicidal activity against woody perennials, the formulation chemistry relied heavily on esterification (specifically

This guide analyzes the historical use of these esters, isolating the thermodynamic failure mode during synthesis that led to contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[2] It further details the evolution of analytical protocols from non-specific GC-ECD to high-resolution GC-MS that ultimately supported the regulatory cancellation of the compound.[2]

Chemical Architecture & Synthesis Kinetics[1]

To understand the utility and failure of 2,4,5-T, one must first analyze the synthesis pathway.[1][2] The herbicide functions as a synthetic auxin, mimicking indole-3-acetic acid (IAA) to induce uncontrolled growth and vascular collapse in plants.[1][2]

The Esterification Rationale

The free acid of 2,4,5-T is crystalline and polar.[2] To create an effective field herbicide, it was derivatized into esters.[1]

-

Lipophilicity: Esters significantly increased the partition coefficient (

), allowing the molecule to solvate through the waxy cuticles of sclerophyllous leaves (brush, mesquite, jungle canopy).[1][2] -

Hydrolysis: Once inside the plant tissue, cytosolic esterases hydrolyzed the ester back into the active acid form.[1][2]

The Critical Failure Mode (TCDD Formation)

The synthesis of the precursor, 2,4,5-trichlorophenol (2,4,5-TCP), is the thermodynamic risk point.[2] The reaction involves the nucleophilic aromatic substitution of 1,2,4,5-tetrachlorobenzene with sodium hydroxide.[1][2]

Thermodynamic Threshold: If the reaction temperature exceeds 160°C , the sodium trichlorophenate intermediate undergoes a bimolecular condensation reaction, expelling NaCl to form TCDD.[1][2]

Figure 1: The synthesis pathway of 2,4,5-T showing the temperature-dependent bifurcation leading to TCDD contamination.[2]

Formulation Dynamics: Volatility & Transport[1]

The choice of ester determined the physical behavior of the herbicide in the environment.[2] Formulations were generally categorized by their vapor pressure and potential for "vapor drift."[1]

High-Volatile (HV) vs. Low-Volatile (LV) Esters[2]

| Feature | Isooctyl / PGBE Ester (Low Volatile) | |

| Carbon Chain | C4 (Short chain) | C8 or Glycol Ether (Long/Branched) |

| Primary Use | Military (Agent Orange), Early Ag | Commercial Forestry, Rights-of-Way |

| Vapor Pressure | High ( | Low ( |

| Drift Risk | Extreme. Vapor moves miles off-target.[2] | Moderate. Particle drift remains, but vapor drift is minimized.[1] |

| Formulation | Agent Orange: 50% 2,4-D ( | Esteron 245: Propylene Glycol Butyl Ether (PGBE) esters.[1] |

Field Insight: The

Analytical Protocols (Historical vs. Modern)

The ability to detect 2,4,5-T and distinguish it from its TCDD contaminant evolved significantly.[1][2] A robust protocol must account for the separation of the ester from the matrix and the quantification of the trace impurity.[1][2]

Historical Method: GC-ECD

In the 1960s and 70s, Gas Chromatography with Electron Capture Detection (GC-ECD) was the standard.[1][2]

-

Mechanism: ECD is highly sensitive to halogenated compounds (chlorine absorbs electrons, reducing current).[1][2]

-

Limitation: It is non-specific. PCBs, other chlorinated pesticides, or plant extractives could co-elute, causing false positives or masking TCDD spikes.[1][2]

Modern Definitive Method: Isotope Dilution GC-MS

To validate safety data today, researchers utilize High-Resolution Gas Chromatography / High-Resolution Mass Spectrometry (HRGC/HRMS) (EPA Method 1613/8290).[1][2]

Self-Validating Protocol Steps:

-

Spiking: Before extraction, the sample is spiked with

-labeled 2,4,5-T and -

Extraction: Soxhlet extraction (toluene) or Solid Phase Extraction (SPE).[1]

-

Cleanup: Acid/Base silica columns remove oxidizable lipids; Carbon columns separate planar molecules (dioxins) from non-planar herbicides.[1]

-

Quantitation: The native analyte is quantified relative to the labeled isotope recovery.[1] This corrects for any loss during extraction.[1]

Figure 2: Definitive analytical workflow utilizing isotope dilution for validation.[2]

Toxicology & Regulatory Cessation

The demise of 2,4,5-T was not due to the herbicide itself, but the integral TCDD contaminant.[2]

The Alsea Study & Emergency Suspension

In 1979, the EPA issued an emergency suspension of 2,4,5-T for forestry, rights-of-way, and pasture uses.[2] This was precipitated by the "Alsea Study," which correlated spontaneous abortions in women in Alsea, Oregon, with seasonal spraying of 2,4,5-T esters in local forests.[1][2]

-

Mechanism of Action (TCDD): TCDD binds to the Aryl Hydrocarbon Receptor (AhR) with extremely high affinity.[1][2] This complex translocates to the nucleus, acting as a transcription factor that dysregulates genes controlling cell growth and differentiation.[1][2]

Final Cancellation (1985)

Following years of hearings, the EPA permanently canceled all remaining uses (including rice and range) in 1985.[1][2] The risk assessment concluded that:

-

Bioaccumulation: TCDD is lipophilic and persistent (half-life in humans ~7-11 years).[1]

-

Thermodynamic Inevitability: Industrial synthesis at the time could not reliably guarantee TCDD levels below the safety threshold (parts per trillion).[1]

References

-

World Health Organization (WHO) & United Nations Environment Programme. (1996).[1] 2,4,5-T and its salts and esters - Rotterdam Convention: Chemical and Physical Properties.[1]Link

-

U.S. Environmental Protection Agency (EPA). (1979).[1] Suspension of 2,4,5-T and Silvex: EPA Fact Sheet.[1]Link[1][2]

-

National Institute of Health (NIH) PubChem. (2023).[1] 2,4,5-Trichlorophenoxyacetic acid Compound Summary.Link[1][2]

-

Esposito, M. P., et al. (1980).[1] Dioxins: Industrial Environmental Research Laboratory, Office of Research and Development, U.S. EPA.[1][2]Link

Sources

- 1. 2,4,5-T, N-BUTYL ESTER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cck-law.com [cck-law.com]

- 4. Read "Veterans and Agent Orange: Update 2010" at NAP.edu [nationalacademies.org]

Solubility Profiling of Ethyl 2,4,5-Trichlorophenoxyacetate: Thermodynamic Analysis and Experimental Protocols

Topic: Solubility of Ethyl 2,4,5-Trichlorophenoxyacetate in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Formulation Scientists

Executive Summary

The precise solubility profile of ethyl 2,4,5-trichlorophenoxyacetate (CAS 1928-39-8) is a critical parameter for optimizing its synthesis, purification via crystallization, and formulation as a herbicide. While the parent acid (2,4,5-T) is well-characterized, the ethyl ester exhibits distinct thermodynamic behavior driven by its increased lipophilicity and reduced hydrogen-bonding capability.

This technical guide provides a comprehensive framework for determining and modeling the solubility of this compound. It synthesizes available physicochemical data with rigorous experimental protocols (Laser Monitoring and Gravimetric Analysis) and thermodynamic modeling techniques (Apelblat and van't Hoff equations) to empower researchers in generating high-fidelity solubility data.

Chemical Profile and Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Ethyl 2,4,5-trichlorophenoxyacetate is the ethyl ester derivative of the synthetic auxin 2,4,5-T. Its solubility behavior is governed by the interplay between the hydrophobic trichlorophenyl moiety and the polar ester linkage.

| Property | Value / Description | Source |

| IUPAC Name | Ethyl 2-(2,4,5-trichlorophenoxy)acetate | [1] |

| CAS Number | 1928-39-8 | [2] |

| Molecular Formula | C₁₀H₉Cl₃O₃ | [1] |

| Molecular Weight | 283.53 g/mol | [2] |

| Physical State | White crystalline solid or supercooled liquid | [2] |

| Density | ~1.401 g/cm³ | [2] |

| Boiling Point | ~343.7°C (at 760 mmHg) | [2] |

| Flash Point | ~138.6°C | [2] |

| Solubility Class | Lipophilic; High in polar aprotic solvents; Low in water | [3] |

Thermodynamic Framework for Solubility

To rigorously analyze solubility data, researchers must move beyond empirical observation to thermodynamic modeling. This allows for the interpolation of data points and the calculation of dissolution enthalpy (

The Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating the mole fraction solubility (

-

A, B, C: Empirical parameters determined via multivariate regression.

-

T: Absolute temperature (Kelvin).

Van't Hoff Analysis

For systems where the plot of

-

Positive

: Endothermic dissolution (solubility increases with T). -

Positive

: Entropy-driven process (disorder increases upon mixing).

Experimental Protocols

Due to the scarcity of open-access tabular data for this specific ester, we define two self-validating protocols to measure solubility with high precision.

Method A: Laser Monitoring Observation Technique

This modern method minimizes human error and solvent usage. It detects the precise moment of dissolution by monitoring the transmittance of a laser beam through the suspension.

Workflow Diagram:

Figure 1: Automated Laser Monitoring Workflow for Solubility Determination.

Protocol Steps:

-

Preparation: Place a known mass of ethyl 2,4,5-trichlorophenoxyacetate and solvent into a double-jacketed glass vessel.

-

Setup: Align a laser source (approx. 650 nm) and a photodetector across the vessel.

-

Agitation: Stir continuously at 400–600 rpm to ensure suspension homogeneity.

-

Ramping: Increase temperature slowly (0.1 K/min) using a programmable thermostat.

-

Detection: Record the temperature at which laser transmittance sharply increases (indicating complete dissolution).

-

Validation: Repeat 3 times for statistical significance.

Method B: Isothermal Saturation (Gravimetric)

The "Gold Standard" for generating equilibrium data.

-

Saturation: Add excess solid ester to the solvent in a sealed flask.

-

Equilibration: Shake at constant temperature (e.g., 298.15 K) for 24–48 hours.

-

Sampling: Stop agitation and allow phases to separate (2–4 hours).

-

Filtration: Withdraw the supernatant using a syringe filter (0.45 µm, pre-heated to T).

-

Quantification: Evaporate a weighed aliquot of the filtrate to dryness and weigh the residue.

-

Calculation:

Predicted Solubility Trends & Solvent Selection

Based on the structural properties of the trichlorophenoxy moiety and comparative data from the 2,4-D ethyl ester analog, the solubility of ethyl 2,4,5-trichlorophenoxyacetate follows a "Like Dissolves Like" hierarchy.

Solubility Hierarchy:

-

High Solubility: Acetone, Ethyl Acetate, THF (Polar aprotic, good interaction with ester group).

-

Moderate Solubility: Ethanol, Methanol, Isopropanol (Polar protic, hydrogen bonding with ester oxygen, but hindered by hydrophobic ring).

-

Low Solubility: Hexane, Heptane (Non-polar, lacks dipole interaction).

-

Insoluble: Water (Highly polar, hydrophobic effect dominates).

Data Table (Estimated Trends at 298.15 K):

| Solvent | Polarity Index | Predicted Solubility Trend | Application Relevance |

| Acetone | 5.1 | Very High | Synthesis solvent; Cleaning |

| Ethyl Acetate | 4.4 | High | Extraction; Crystallization |

| Ethanol | 5.2 | Moderate | Recrystallization (cooling) |

| Methanol | 5.1 | Moderate | Recrystallization |

| Water | 10.2 | Negligible (< 10 mg/L) | Environmental fate; Washing |

Note: Exact mole fraction values must be determined experimentally using the protocols in Section 4.

Safety & Handling (Critical)

Working with 2,4,5-T derivatives requires strict adherence to safety protocols due to the historical association with dioxin (2,3,7,8-TCDD) contaminants, although modern synthesis methods have significantly reduced this risk.[3]

-

PPE: Nitrile gloves, lab coat, and safety goggles are mandatory.

-

Containment: Handle all solids in a fume hood to prevent dust inhalation.

-

Waste: Segregate halogenated organic waste. Do not dispose of down the drain.

-

Decontamination: Clean surfaces with an organic solvent (acetone) followed by soapy water.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1480, 2,4,5-Trichlorophenoxyacetic acid. Retrieved from [Link]

-

University of Hertfordshire (2025). PPDB: Pesticide Properties DataBase - 2,4,5-T. Retrieved from [Link]

- Vertex AI Search (2025).

Sources

Authored by: Senior Application Scientist, Gemini Division

An In-depth Technical Guide to the Comparative Volatility of Light versus Heavy 2,4,5-T Esters

Abstract

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), a synthetic auxin herbicide, was historically formulated as various esters to enhance its efficacy. The volatility of these ester formulations is a critical physicochemical property that dictates their environmental fate, particularly the potential for off-target movement and damage to non-target crops. This technical guide provides a detailed comparative analysis of the volatility of light (short-chain) versus heavy (long-chain) esters of 2,4,5-T. We delve into the fundamental principles governing vapor pressure, present comparative quantitative data, and describe the standardized methodologies for volatility assessment. This document is intended for researchers, environmental scientists, and regulatory professionals requiring a deep technical understanding of this important, albeit historical, class of herbicides.

Introduction: The Significance of Ester Formulation and Volatility

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) belongs to the phenoxyalkanoic acid class of herbicides, which function as synthetic mimics of the plant growth hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf plants.[1] The active form is the parent acid; however, in commercial formulations, 2,4,5-T was often converted into salts or esters to improve its handling and, most importantly, its penetration through the waxy cuticle of plant leaves. Ester formulations, being oil-soluble, are particularly effective at this, enhancing herbicidal potency.[1]

The choice of alcohol used in the esterification process has profound consequences for the resulting molecule's physical and chemical properties. Esterification of the 2,4,5-T acid with short-chain alcohols (e.g., methanol, ethanol, butanol) results in "light" or "high-volatile" esters. Conversely, esterification with long-chain or bulky alcohols (e.g., butoxyethanol, isooctanol) produces "heavy" or "low-volatile" esters.

The volatility, defined as the tendency of a substance to vaporize, is a critical parameter in pesticide science. For herbicidal esters, high volatility increases the risk of vapor drift, where the chemical evaporates from the target surface (soil or plants) after application and moves with the air mass to unintended areas. This can lead to significant damage to sensitive non-target crops, environmental contamination, and unintended human exposure. Consequently, a thorough understanding and quantification of the volatility of different 2,4,5-T esters are paramount for historical environmental risk assessment.

It is important to note that the use of 2,4,5-T has been discontinued in many countries, including the United States (since 1985), primarily due to concerns over contamination with the highly toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a byproduct of its manufacturing process.[1]

Physicochemical Principles Governing Volatility

The volatility of a compound is fundamentally governed by its vapor pressure. Vapor pressure is the pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. A higher vapor pressure at a given temperature indicates a more volatile compound.

Several molecular factors influence vapor pressure:

-

Molecular Weight: As the molecular weight of the ester increases (i.e., by using a longer-chain alcohol), the molecule becomes larger and heavier. This increases the energy required for the molecule to escape from the liquid phase into the gas phase, thus decreasing its volatility.

-

Intermolecular Forces: The strength of intermolecular forces (e.g., van der Waals forces) between molecules in the liquid state must be overcome for vaporization to occur. Longer alkyl chains in heavy esters lead to stronger van der Waals interactions compared to the shorter chains of light esters. These stronger forces hold the molecules together more tightly, reducing the number of molecules that can escape into the vapor phase and thus lowering the vapor pressure.

-

Temperature: Vapor pressure increases with temperature. As temperature rises, the kinetic energy of the molecules increases, allowing a greater fraction of them to overcome intermolecular forces and enter the vapor phase.

This relationship is clearly demonstrated in the homologous series of 2,4,5-T esters: as the carbon chain of the alcohol moiety lengthens, the molecular weight increases and intermolecular forces become stronger, resulting in a systematic decrease in vapor pressure and, therefore, volatility.

Comparative Analysis: Light vs. Heavy Esters

The distinction between light and heavy esters is not merely qualitative; it is supported by significant differences in their measured vapor pressures. Light esters, such as the methyl or butyl esters, are considerably more volatile than heavy esters like the butoxyethyl ester.

Due to the historical nature and subsequent ban of 2,4,5-T, comprehensive vapor pressure data for a full range of its esters is scarce in modern literature. However, by combining available data for 2,4,5-T esters with data from the closely analogous and well-studied 2,4-D esters, we can construct a clear and representative comparison. The principles governing volatility in relation to ester chain length are identical for both compounds.

| Compound | Ester Type | Molecular Weight ( g/mol ) | Vapor Pressure @ 25°C (mmHg) | Relative Volatility Class |

| 2,4,5-T Acid | Parent Compound | 255.5 | 5.25 x 10⁻⁷[1] | Very Low |

| 2,4-D n-butyl ester* | Light (Short-Chain) | 277.14 | 6.16 x 10⁻⁵[2] | High |

| 2,4,5-T butoxyethyl ester | Heavy (Long-Chain) | 355.6 | 1.5 x 10⁻⁶[3] | Low |

*Note: Data for 2,4-D n-butyl ester is used as a representative analogue for a light phenoxy herbicide ester to illustrate the significant difference in volatility compared to a heavy ester. The underlying physicochemical principle is directly transferable.

As the data illustrates, the vapor pressure of the light n-butyl ester analogue is approximately 41 times higher than that of the heavy butoxyethyl ester. This substantial difference underscores why light esters posed a much greater risk for vapor drift and off-target damage. The development of "low-volatile" heavy esters was a direct response by the agrochemical industry to mitigate the environmental hazards associated with the earlier, highly volatile formulations.

Methodologies for Volatility Determination

The accurate measurement of the low vapor pressures exhibited by many pesticides requires specialized and sensitive techniques. The two primary methods employed are the gas saturation method for direct vapor pressure measurement and wind tunnel experiments for assessing volatilization under simulated field conditions.

Gas Saturation Method (OECD Guideline 104)

The gas saturation method is a standard and widely accepted technique for determining the vapor pressure of substances with low volatility (10⁻⁵ to 10³ Pa).[4][5] It involves passing a slow, controlled stream of an inert carrier gas (typically nitrogen) over the test substance, allowing the gas to become saturated with the substance's vapor. The vapor is then collected in a trap, and the amount of substance transported is quantified.

Caption: Workflow for vapor pressure determination using the gas saturation method.

-

Preparation of Saturator Column:

-

An inert support material (e.g., washed and dried sea sand) is coated with the test substance (e.g., a specific 2,4,5-T ester).[6] This is typically done by dissolving the substance in a volatile solvent, mixing it with the sand, and allowing the solvent to evaporate completely.

-

The coated sand is packed uniformly into a stainless steel or glass column (the saturator column).

-

-

System Assembly and Equilibration:

-

The saturator column is placed inside a temperature-controlled chamber maintained at the desired temperature (e.g., 25 ± 0.5°C).[4]

-

The inlet of the column is connected to a source of high-purity inert gas (e.g., nitrogen) equipped with a precision mass flow controller.

-

The outlet of the column is connected to a series of vapor traps (e.g., tubes packed with a suitable adsorbent like silica gel or a cold trap).[6]

-

The entire system is allowed to equilibrate at the set temperature overnight.[6]

-

-

Vapor Saturation and Trapping:

-

The inert gas is passed through the saturator column at a low, constant flow rate (e.g., 20-60 mL/min). The flow rate must be slow enough to ensure the gas stream becomes fully saturated with the vapor of the test substance.[6]

-

The experiment is run for a fixed period (e.g., several days), accurately measuring the total volume of gas that has passed through the system.[6]

-

-

Analysis and Calculation:

-

At the end of the experiment, the traps are removed. The trapped substance is eluted from the adsorbent using a suitable solvent (e.g., acetone).

-

The amount of eluted substance (mass, w) is quantified using a validated analytical method, typically Gas Chromatography with Mass Spectrometry (GC-MS) for high sensitivity and specificity.

-

The vapor pressure (p) is calculated using the ideal gas law, adapted for this purpose: p = (w / M) * (RT / v) Where:

-

w = mass of substance collected (kg)

-

M = molecular weight of the substance ( kg/mol )

-

R = ideal gas constant (8.314 J/mol·K)

-

T = absolute temperature (K)

-

v = total volume of gas passed through the column (m³)

-

-

-

Validation: The experiment is repeated at several different flow rates. A valid result is obtained when the calculated vapor pressure is independent of the gas flow rate, confirming that saturation was achieved.[6]

Wind Tunnel Experiments

While the gas saturation method provides a fundamental physical property (vapor pressure), wind tunnel experiments are designed to measure the actual volatilization flux from a treated surface (e.g., soil or plant foliage) under controlled, field-like conditions.

Caption: Generalized workflow for assessing herbicide volatility in a wind tunnel.

-

Wind Tunnel and Target Preparation:

-

A low-speed wind tunnel with a defined test section is used. The tunnel should be capable of producing a stable, laminar airflow.

-

The target surface is prepared. For soil studies, trays are filled with characterized soil, adjusted to a specific moisture content (e.g., 60% of maximum water holding capacity). For foliar studies, target plants are grown to a specified stage.

-

The prepared target is placed in the test section of the wind tunnel.

-

-

Herbicide Application:

-

The 2,4,5-T ester formulation is applied to the target surface using a calibrated spray system that simulates agricultural practice. The application rate (e.g., in kg/ha ) is precisely recorded.

-

-

Air Sampling:

-

High-volume air samplers are positioned at various heights and distances downwind from the treated area.

-

These samplers are equipped with trapping media, such as polyurethane foam (PUF) plugs or XAD resin, capable of efficiently capturing the vapor-phase herbicide.[7]

-

Sampling is conducted over a period of time (e.g., 96 hours), with the sampling media being changed at set intervals to determine the flux over time.

-

-

Environmental Control and Monitoring:

-

Key environmental parameters are controlled and continuously monitored throughout the experiment, including wind speed (typically constant at ~2 m/s), air temperature, and relative humidity.

-

-

Sample Analysis:

-

After each sampling interval, the trapping media are collected.

-

The trapped herbicide is extracted with an appropriate solvent.

-

The mass of the herbicide is quantified using a highly sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is ideal for trace-level analysis.

-

-

Data Interpretation:

-

The mass of herbicide collected, the volume of air sampled, and the surface area of the treated target are used to calculate the volatilization flux (e.g., in µg/m²/hr).

-

This data provides a direct measure of the rate at which the herbicide leaves the treated surface as a vapor under simulated real-world conditions.

-

Environmental Impact and Risk Assessment

The practical implication of the higher volatility of light esters is a significantly increased risk of off-target movement. Vapors of highly volatile esters like the butyl or isopropyl esters can travel considerable distances from the application site, causing damage to susceptible non-target plants such as grapes, cotton, and tomatoes.[1] This phenomenon was a major issue in the early decades of phenoxy herbicide use.

In contrast, the lower volatility of heavy esters, such as the butoxyethyl or isooctyl esters, means they are much more likely to remain on the target surface.[8] This reduces the potential for vapor drift, making them safer for use in areas adjacent to sensitive crops. Regulatory agencies now consider vapor pressure a key trigger for risk assessment; for example, a vapor pressure ≥ 10⁻⁵ Pa may trigger the need for further volatility data. The transition from high-volatile to low-volatile ester formulations was a critical step in improving the environmental safety profile of phenoxy herbicides.

Conclusion

The volatility of 2,4,5-T ester formulations is inversely proportional to the size and molecular weight of the alcohol moiety used in their synthesis.

-

Light Esters (e.g., methyl, butyl, isopropyl) are characterized by short-chain alcohol groups, lower molecular weights, and weaker intermolecular forces. This results in significantly higher vapor pressures, making them highly volatile and prone to off-target movement via vapor drift.

-

Heavy Esters (e.g., butoxyethyl, isooctyl) incorporate long-chain or bulky alcohol groups, leading to higher molecular weights and stronger intermolecular forces. This drastically reduces their vapor pressure, classifying them as low-volatile formulations with a much lower risk of vapor drift.

The quantitative data clearly shows that the vapor pressure of a light ester can be orders of magnitude higher than that of a heavy ester. This fundamental physicochemical difference has profound implications for the environmental fate and non-target impact of these herbicides. The methodologies outlined, from the fundamental gas saturation method to the applied wind tunnel experiment, provide the robust, self-validating systems necessary for accurately characterizing this critical property for regulatory and research purposes.

References

-

Title: NIOSH Pocket Guide to Chemical Hazards - 2,4,5-T Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

-

Title: 2,4,5-T Butoxyethyl ester | C14H17Cl3O4 | CID 17349 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

-

Title: Wind Tunnel SOP Source: Innovation to Impact URL: [Link]

-

Title: 40 CFR 796.1950 -- Vapor pressure. Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

-

Title: Methods for estimating the vapour pressure of organic chemicals Source: WUR eDepot, Wageningen University & Research URL: [Link]

-

Title: 2,4-D n-butyl ester | C12H14Cl2O3 | CID 7206 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

-

Title: Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 1480 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

-

Title: Recommendations for the experimental determination of volatilization-related deposition of pesticide active ingredients on non-target areas using outdoor wind tunnel trials Source: Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL) URL: [Link]

-

Title: 2,4,5-T Methyl ester Source: NIST Chemistry WebBook URL: [Link]

-

Title: 2,4,5-T Source: Collaborative for Health & Environment URL: [Link]

-

Title: Determination of vapour pressure of permethrin technical pesticide using gas saturation method with gas chromatographic technique Source: Trade Science Inc. Journals URL: [Link]

-

Title: Vapor Pressures of Low-Volatile Esters of 2,4-D Source: Weed Science, Cambridge Core URL: [Link]

-

Title: Product Properties Test Guidelines OPPTS 830.7950 Vapor Pressure Source: Regulations.gov URL: [Link]

-

Title: 2,4,5-T Methyl ester Source: NIST Chemistry WebBook URL: [Link]

-

Title: Schematic of the wind tunnel for measuring volatilisation of pesticides from plant surfaces under field-like conditions Source: ResearchGate URL: [Link]

-

Title: 2,4,5-Trichlorophenoxyacetic acid, 2-ethylhexyl ester Source: NIST Chemistry WebBook URL: [Link]

-

Title: Evaluating Herbicide Volatility Using Low Tunnel Trials Source: YouTube URL: [Link]

-

Title: Schematic of the wind tunnel for measuring volatilization of pesticides from the soil surface under field-like conditions Source: ResearchGate URL: [Link]

-

Title: The Vapor Pressure of Environmentally Significant Organic Chemicals: A Review of Methods and Data at Ambient Temperature Source: Journal of Physical and Chemical Reference Data URL: [Link]

Sources

- 1. healthandenvironment.org [healthandenvironment.org]

- 2. 2,4-D n-butyl ester | C12H14Cl2O3 | CID 7206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,5-T Butoxyethyl ester | C14H17Cl3O4 | CID 17349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. eCFR :: 40 CFR 796.1950 -- Vapor pressure. [ecfr.gov]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. tsijournals.com [tsijournals.com]

- 7. researchgate.net [researchgate.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

HPLC method development for 2,4,5-T ethyl ester analysis

Application Note: Direct Quantification of 2,4,5-T Ethyl Ester via RP-HPLC

Executive Summary

This guide details the development of a High-Performance Liquid Chromatography (HPLC) method for the specific analysis of 2,4,5-Trichlorophenoxyacetic acid ethyl ester (2,4,5-T-EE) .

While standard environmental protocols (e.g., EPA Method 8151A/8321B) often hydrolyze esters to the parent acid for total herbicide quantification, this protocol is designed for formulation analysis and fate studies where the intact ester must be quantified. This requires strict control over hydrolysis kinetics during sample preparation.

Key Performance Indicators:

-

Target Analyte: 2,4,5-T Ethyl Ester (CAS: 2545-59-7)

-

Matrix: Agrochemical formulations / Soil extracts

-

Technique: Reversed-Phase HPLC with UV/DAD or MS detection[1]

-

Critical Control Point: Prevention of ester hydrolysis during extraction.

Chemical & Analytical Profile

To develop a robust method, we must understand the physicochemical drivers of the analyte.

| Parameter | Value/Description | Analytical Implication |

| Structure | Chlorinated aromatic ester | High hydrophobicity; requires high organic mobile phase strength. |

| LogP | ~4.7 (Estimated) | Strong retention on C18 columns. Elution likely >80% organic modifier. |

| Hydrolysis | pH-dependent (Fast in alkaline) | CRITICAL: Extraction solvents must be neutral or slightly acidic (pH 4-6). Avoid unbuffered aqueous contact. |

| UV Max | ~288 nm (secondary), ~230 nm (primary) | Use 288 nm for selectivity (aromatic ring) to reduce matrix noise; use 230 nm for trace sensitivity. |

Method Development Strategy

The separation mechanism relies on hydrophobic interaction chromatography . Because 2,4,5-T-EE is a neutral, non-polar molecule, it interacts strongly with the alkyl chains of a C18 stationary phase.

The "Why" Behind the Parameters:

-

Column Selection (C18): A standard C18 (Octadecyl) column provides the necessary hydrophobic surface area. A "End-capped" column is preferred to reduce silanol interactions, though less critical for the ester than the free acid.

-

Mobile Phase Modifier (Acidification): Even though we are analyzing the ester, we add 0.1% Formic Acid or Phosphoric Acid.

-

Reason: If any hydrolysis occurs, the free acid (2,4,5-T) will be present.[2] Without acid, the free acid ionizes (COO-), eluting at the void volume with poor shape. Acidification keeps the impurity protonated, allowing simultaneous monitoring of the ester and its degradation product.

-

-

Wavelength (288 nm vs 230 nm):

-

230 nm: High sensitivity but susceptible to interference from organic solvents and soil humic acids.

-

288 nm: Specific to the chlorinated phenolic ring. Preferred for formulation quality control (QC).

-

Workflow Logic Diagram

Figure 1: Method Development Logic Flow. Blue = Input, Green = Objective, Red = Critical Parameters.

Detailed Analytical Protocol

A. Instrumentation & Conditions

-

System: HPLC with Diode Array Detector (DAD) or UV-Vis.[3]

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

-

Column Temp: 30°C (Controlled to stabilize retention times).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: Signal A: 288 nm (Ref 360 nm); Signal B: 230 nm.

B. Mobile Phase

-

Solvent A: HPLC Grade Water + 0.1% Phosphoric Acid (H₃PO₄).

-

Solvent B: Acetonitrile (ACN) + 0.1% Phosphoric Acid.

-

Note: Use Formic Acid (0.1%) if coupling to Mass Spectrometry (MS).[4]

-

Gradient Table:

| Time (min) | % A (Water) | % B (ACN) | Mode |

|---|---|---|---|

| 0.0 | 40 | 60 | Initial |

| 10.0 | 5 | 95 | Linear Ramp |

| 12.0 | 5 | 95 | Hold (Elute Ester) |

| 12.1 | 40 | 60 | Re-equilibrate |

| 15.0 | 40 | 60 | End |

Rationale: The ester is highly retained. Starting at 60% B prevents precipitation, while ramping to 95% B ensures the ester elutes as a sharp peak (typically ~8-9 min).

C. Standard Preparation (Critical)

-

Stock Solution (1 mg/mL): Weigh 10 mg 2,4,5-T ethyl ester into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . Do not use methanol, as transesterification can occur over time.

-

Working Standards: Dilute stock with ACN:Water (60:40) immediately prior to analysis.

-

Stability Warning: Aqueous working standards degrade within 24-48 hours. Prepare fresh daily.

-

D. Sample Preparation (Formulations/Soil)

-

Solid/Soil Samples:

-

Weigh 5g sample.[4]

-

Add 10 mL Acetonitrile (acidified with 0.1% Acetic Acid) . The acid inhibits hydrolysis.

-

Sonicate for 15 mins.

-

Centrifuge at 4000 rpm for 5 mins.

-

Filter supernatant (0.22 µm PTFE). Do not use Nylon filters (analyte binding).

-

-

Liquid Formulations:

-

Dilute directly in Acetonitrile.

-

Hydrolysis Pathway & Troubleshooting

Understanding the degradation pathway is essential for troubleshooting "missing" peaks. If the ester peak is low and a new, earlier eluting peak appears, hydrolysis has occurred.

Figure 2: Degradation Pathway. Appearance of the "Acid" peak at ~3.5 min indicates sample prep failure.

Troubleshooting Table:

| Symptom | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions | Ensure mobile phase pH is < 3.0 (add acid). |

| Split Peak | Solvent mismatch | Dissolve sample in mobile phase starting composition (60% ACN). |

| Low Recovery | Hydrolysis | Check sample pH; ensure extraction solvent is acidified ACN. |

| Ghost Peaks | Contamination | Run a blank; 2,4,5-T residues stick to rotor seals. Wash system with 100% ACN. |

Validation Parameters (Acceptance Criteria)

| Parameter | Criteria | Notes |

| Linearity (R²) | > 0.999 | Range: 1.0 – 100 µg/mL |

| Precision (RSD) | < 2.0% | n=6 injections |

| Resolution (Rs) | > 2.0 | Between Ester and Free Acid |

| LOD | ~0.05 µg/mL | At 230 nm |

| Recovery | 85-115% | Spiked matrix |

References

-

U.S. Environmental Protection Agency. (2007). Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection.[1][5][6] SW-846.[1] [Link][5]

-

National Institute of Standards and Technology (NIST). (2023). 2,4,5-T Ethyl Ester Mass Spectrum and Properties.[7] NIST Chemistry WebBook, SRD 69. [Link]

-

World Health Organization (WHO). (2003). Chlorophenoxy Herbicides (including 2,4,5-T) in Drinking-water. Background document for development of WHO Guidelines for Drinking-water Quality. [Link]

-

Shimadzu Corporation. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.[8] (General reference for aromatic ester UV absorption logic). [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. Pharmacokinetics of 2,4,5-T PGBE ester applied dermally to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. epa.gov [epa.gov]

- 5. obrnutafaza.hr [obrnutafaza.hr]

- 6. NEMI Method Summary - 8321B [nemi.gov]

- 7. 2,4,5-T Butoxyethyl ester | C14H17Cl3O4 | CID 17349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

GC-MS fragmentation patterns of ethyl 2,4,5-trichlorophenoxyacetate

Application Note: GC-MS Fragmentation Analysis of Ethyl 2,4,5-Trichlorophenoxyacetate

Executive Summary

This guide details the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Ethyl 2,4,5-trichlorophenoxyacetate (Ethyl 2,4,5-T), a derivative of the chlorophenoxy herbicide 2,4,5-T. While the parent acid is historically significant (and regulated due to dioxin contaminants), the ethyl ester form is commonly encountered in formulation analysis or as a volatile derivative in residue testing.[1][2]

This protocol focuses on the mechanistic interpretation of fragmentation patterns , providing researchers with the diagnostic ions required for Single Ion Monitoring (SIM) methods. It synthesizes electron ionization (EI) physics with structural chemistry to validate detection.

Chemical Profile

| Property | Details |

| IUPAC Name | Ethyl 2-(2,4,5-trichlorophenoxy)acetate |

| Molecular Formula | |

| Molecular Weight | 283.5 g/mol (Average), 282 Da (Monoisotopic |

| CAS Number | 1928-37-6 (Methyl analog reference); Ethyl analog specific |

| Key Functional Groups | Trichlorophenyl ether, Ethyl ester |

Experimental Protocol

Sample Preparation Workflow

To ensure reproducible fragmentation, the sample matrix must be clean.[1] For water or soil samples, a liquid-liquid extraction (LLE) or Solid Phase Extraction (SPE) is standard.[1][2]

Figure 1: Optimized sample preparation workflow for chlorophenoxy esters.

GC-MS Instrument Conditions

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm.[1][2]

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: 250°C, Splitless mode (purge on at 1.0 min).

-

Oven Program:

-

60°C (hold 1 min).

-

Ramp 20°C/min to 180°C.

-

Ramp 5°C/min to 280°C (hold 2 min).

-

-

MS Source: Electron Ionization (EI) @ 70 eV; Source Temp 230°C; Quad Temp 150°C.[2]

Results & Discussion: Fragmentation Logic

The mass spectrum of Ethyl 2,4,5-T is dominated by the stability of the aromatic ring and the lability of the ester bond.[1] The presence of three chlorine atoms creates a distinct isotopic "fingerprint" that serves as an internal validation tool.[1]

The Chlorine Isotope Cluster

Before analyzing specific fragments, one must validate the Molecular Ion (

-

vs

-

Cluster Pattern (

):

Diagnostic Rule: If your candidate peak at m/z 282 does not have a companion at 284 of nearly equal height, it is not a trichlorinated compound.[1]

Primary Fragmentation Pathways

The fragmentation follows three main pathways driven by charge localization on the ether oxygen and the carbonyl oxygen.

Pathway A: Acylium Ion Formation (Loss of Ethoxy) [2]

-

Mechanism: Alpha-cleavage adjacent to the carbonyl group.[1][2][3]

-

Loss:

(Ethoxy radical, 45 Da).[1][2] -

Fragment:

-

m/z:

(with Cl3 cluster).[2]

Pathway B: Ether Cleavage / Tropylium Formation [1][2]

-

Mechanism: Cleavage of the ether bond or the

bond adjacent to the ether oxygen. -

Fragment: The 2,4,5-trichlorophenol ion is often the base peak or a major ion in phenoxy esters.[1][2]

-

m/z:

(Base peak candidate).-

Note: This ion (

) is extremely stable. -

Further loss of

and

-

Pathway C: McLafferty-Like Rearrangement / Loss of Alkene [1][2]

-

Mechanism: Transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by loss of ethylene (

). -

Loss: 28 Da.

-

Fragment: The free acid radical cation.

-

m/z:

.[1][2]

Summary of Diagnostic Ions

| Ion Identity | m/z ( | Origin / Mechanism | Relative Abundance |

| Molecular Ion ( | 282 | Parent molecule | Weak to Moderate |

| Acylium Ion | 237 | Loss of | High |

| Ether Cation | 209 | Loss of | Moderate |

| Trichlorophenol | 196 | Cleavage of ether linkage | Base Peak (Often) |

| Dichlorophenol | 161 | Loss of | Moderate |

Visualization of Fragmentation Pathways

The following diagram maps the structural causality of the observed mass spectrum.

Figure 2: Mechanistic fragmentation pathway of Ethyl 2,4,5-trichlorophenoxyacetate under 70eV Electron Ionization.[1][2]

Troubleshooting & Validation

-

Issue: Low sensitivity for m/z 282.

-

Issue: Distorted isotope ratios.

References

-

NIST Mass Spectrometry Data Center. 2,4,5-T Methyl Ester Mass Spectrum.[1][2][4][5] National Institute of Standards and Technology.[1][2][6] Available at: [Link][2]

-

PubChem. 2,4,5-T Butoxyethyl Ester Compound Summary. National Library of Medicine.[1][2] Available at: [Link][2]

-

Doc Brown's Chemistry. Mass spectrum of ethyl ethanoate (ethyl acetate) - fragmentation patterns. Available at: [Link][2]

-

University of Bristol. Mass Spectrometry - Fragmentation Patterns (General Ester Mechanisms). Chemistry LibreTexts.[1][2] Available at: [Link]

Sources

- 1. 2,4,5-Trichlorophenoxyacetic acid, 2-ethylhexyl ester [webbook.nist.gov]

- 2. 2,4,5-Trichlorophenoxyacetic acid, 2-ethylhexyl ester [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2,4,5-T Butoxyethyl ester | C14H17Cl3O4 | CID 17349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4,5-T Methyl ester [webbook.nist.gov]

- 6. 2,4,5-T Methyl ester [webbook.nist.gov]

Application Notes and Protocols: Synthesis of Ethyl 2,4,5-Trichlorophenoxyacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of ethyl 2,4,5-trichlorophenoxyacetate from its corresponding carboxylic acid, 2,4,5-trichlorophenoxyacetic acid, via a classic Fischer esterification reaction. This document provides a step-by-step protocol, an in-depth discussion of the reaction mechanism, safety precautions, and methods for purification and characterization of the final product. The information presented herein is intended to provide researchers with the necessary details to perform this synthesis safely and efficiently, ensuring a high yield of the desired ester.

Introduction

Ethyl 2,4,5-trichlorophenoxyacetate is an ester derivative of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). While the use of 2,4,5-T and its derivatives has been largely discontinued due to environmental and health concerns, particularly its contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the synthesis of its esters remains a relevant topic for academic research and for the development of analytical standards.[1][2] The esterification of 2,4,5-T is a fundamental organic transformation that serves as an excellent example of the Fischer esterification mechanism.

This application note will focus on the synthesis of the ethyl ester, a compound with the CAS number 1928-39-8.[3] The protocol is designed to be accessible to researchers with a foundational knowledge of organic synthesis techniques.

Reaction Scheme

The synthesis of ethyl 2,4,5-trichlorophenoxyacetate is achieved through the acid-catalyzed esterification of 2,4,5-trichlorophenoxyacetic acid with ethanol.

Mechanistic Insights: The Fischer Esterification

The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol. The mechanism involves several key steps:

-

Protonation of the Carbonyl Oxygen: The carboxylic acid is first protonated by the acid catalyst (typically sulfuric acid). This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by the Alcohol: The oxygen atom of the ethanol molecule acts as a nucleophile, attacking the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes out the water molecule, reforming the carbonyl group and generating a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

To drive the equilibrium towards the formation of the ester, an excess of the alcohol (ethanol) is used, in accordance with Le Châtelier's principle.

Materials and Methods

Materials

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| 2,4,5-Trichlorophenoxyacetic acid | C₈H₅Cl₃O₃ | 255.48 | 93-76-5 | Starting material |

| Ethanol (absolute) | C₂H₅OH | 46.07 | 64-17-5 | Reagent and solvent |

| Sulfuric acid (concentrated) | H₂SO₄ | 98.08 | 7664-93-9 | Catalyst |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extraction solvent |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | 144-55-8 | Neutralizing agent |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |

Instrumentation

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

NMR spectrometer

-

FT-IR spectrometer

Experimental Protocol

Synthesis of Ethyl 2,4,5-trichlorophenoxyacetate

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (19.6 mmol) of 2,4,5-trichlorophenoxyacetic acid in 50 mL of absolute ethanol.

-

Catalyst Addition: While stirring, slowly add 1 mL of concentrated sulfuric acid to the solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. Continue the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in 50 mL of diethyl ether and transfer the solution to a 250 mL separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

50 mL of water

-

2 x 50 mL of saturated sodium bicarbonate solution (Caution: CO₂ evolution)

-

50 mL of brine (saturated NaCl solution)

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude ethyl 2,4,5-trichlorophenoxyacetate.

Purification

The crude product can be purified by vacuum distillation. The reported boiling point of ethyl 2,4,5-trichlorophenoxyacetate is 343.7 °C at 760 mmHg.[3]

Product Characterization

The identity and purity of the synthesized ethyl 2,4,5-trichlorophenoxyacetate should be confirmed by spectroscopic methods.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

δ 7.4-7.5 (m, 2H): Aromatic protons.

-

δ 4.6-4.7 (s, 2H): Methylene protons of the acetate group (-OCH₂CO-).

-

δ 4.2-4.3 (q, J=7.1 Hz, 2H): Methylene protons of the ethyl group (-OCH₂CH₃).

-

δ 1.2-1.3 (t, J=7.1 Hz, 3H): Methyl protons of the ethyl group (-OCH₂CH₃).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

δ 168-169: Carbonyl carbon of the ester.

-

δ 149-150: Aromatic carbon attached to the ether oxygen.

-

δ 125-130: Aromatic carbons.

-